MFCD17168444

Description

MFCD17168444 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Such compounds are pivotal in transition metal catalysis, enabling applications in pharmaceutical synthesis and materials science .

Key inferred properties (based on analogous MDL-numbered compounds):

- Molecular framework: Likely contains aromatic or heterocyclic cores with electron-withdrawing substituents (e.g., trifluoromethyl, halogens) to enhance stability and catalytic activity.

- Biological relevance: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are common in similar fluorinated compounds, as seen in CAS 1533-03-5 (MFCD00039227) .

- Synthetic utility: Comparable compounds are synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, often requiring specialized catalysts like (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride .

Properties

Molecular Formula |

C7H10FN3 |

|---|---|

Molecular Weight |

155.17 g/mol |

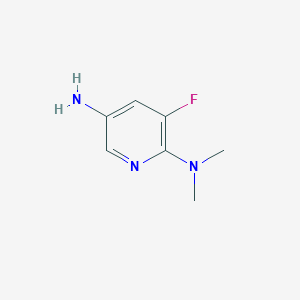

IUPAC Name |

3-fluoro-2-N,2-N-dimethylpyridine-2,5-diamine |

InChI |

InChI=1S/C7H10FN3/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,9H2,1-2H3 |

InChI Key |

LTVAGLWXHNRYBQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the amino groups may be oxidized to form nitro groups.

Reduction: Reduction reactions can convert the nitro groups back to amino groups.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Regeneration of amino derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: MFCD17168444 is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound may be used to study the effects of fluorine substitution on the biological activity of pyridine derivatives. It can also be explored for its potential use in drug development, particularly in designing molecules with specific biological targets .

Industry: The compound’s unique chemical properties make it suitable for use in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It can be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other industrial chemicals .

Mechanism of Action

The mechanism of action of MFCD17168444 involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The dimethylamino groups may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Research Implications and Limitations

- Advantages of Fluorinated Analogues: Trifluoromethyl groups in this compound and CAS 1533-03-5 improve thermal stability and catalytic turnover in metal-mediated reactions .

- Synthetic Challenges : Halogenated compounds like CAS 1046861-20-4 require stringent reaction conditions (e.g., anhydrous solvents, precise stoichiometry), increasing production costs .

- Unresolved Questions : The exact role of this compound’s alkene moiety in ligand geometry remains unclear. Further crystallographic studies (e.g., CCDC deposition) are needed to elucidate coordination modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.